Diethyl dimethylmalonate
Overview
Description
Diethyl dimethylmalonate is an organic compound with the chemical formula ( \text{C}9\text{H}{16}\text{O}_4 ). It is a colorless to pale yellow liquid with a sweet aroma. This compound is a diester derivative of malonic acid and is used extensively in organic synthesis.
Mechanism of Action
Target of Action
Diethyl dimethylmalonate, also known as diethyl propanedioate, is a malonic ester derivative . The primary targets of this compound are the α-hydrogens of 1,3-dicarbonyl compounds . These α-hydrogens play a crucial role in the alkylation of enolate ions .
Mode of Action
This compound can be transformed into its enolate using sodium ethoxide as a base . This enolate can then undergo an S_N2 reaction with alkyl halides, replacing an α-hydrogen with an alkyl group and forming a new carbon-carbon bond . This process is known as the alkylation of enolate ions .
Biochemical Pathways
The alkylation of enolate ions is a key step in several important biochemical pathways, including the malonic ester synthesis and the acetoacetic ester synthesis . These pathways provide routes to a wide variety of carboxylic acids and methyl ketones .
Pharmacokinetics
It is known that the compound forms adducts with α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol based titanium catalysts .
Result of Action
The alkylation of enolate ions by this compound results in the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of carboxylic acids and methyl ketones .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a strong base is necessary for the transformation of the compound into its enolate . Additionally, the efficacy of the S_N2 reaction can be affected by the nature of the alkyl halide and the reaction conditions .
Biochemical Analysis
Biochemical Properties
Diethyl dimethylmalonate interacts with various biomolecules in biochemical reactions. It forms adducts with α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol based titanium catalysts . The nature of these interactions is largely determined by the structure of the compound, which includes two carbonyl groups and two ethoxy groups .
Cellular Effects
It is known that similar compounds, such as diethyl malonate, are used in the synthesis of other compounds like barbiturates, artificial flavorings, and vitamins B1 and B6 . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can form adducts with certain catalysts . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds like diethyl malonate have a boiling point of 199°C and a density of 1.05 g/cm³ at 25°C .
Metabolic Pathways
It is known that similar compounds, such as malonic acid, are produced industrially by the hydrolysis of dimethyl malonate or diethyl malonate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl dimethylmalonate can be synthesized through the esterification of dimethylmalonic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods: On an industrial scale, this compound is produced by the reaction of dimethylmalonic acid with ethanol in the presence of sulfuric acid as a catalyst. The reaction mixture is then distilled to separate the desired ester from the reaction by-products .
Types of Reactions:
Alkylation: this compound undergoes alkylation reactions at the alpha position to the carbonyl groups. This is typically achieved using strong bases like sodium ethoxide to form the enolate, which then reacts with alkyl halides.
Hydrolysis: The ester groups in this compound can be hydrolyzed to yield dimethylmalonic acid and ethanol.
Decarboxylation: Upon heating, this compound can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions:
Alkylation: Sodium ethoxide as a base and alkyl halides as alkylating agents.
Hydrolysis: Aqueous acid or base solutions.
Decarboxylation: Heating under reflux conditions.
Major Products Formed:
Alkylation: Substituted diethyl dimethylmalonates.
Hydrolysis: Dimethylmalonic acid and ethanol.
Decarboxylation: Substituted acetic acids.
Scientific Research Applications
Diethyl dimethylmalonate is used in various scientific research applications:
Chemistry: It is a versatile building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers, resins, and plasticizers.
Comparison with Similar Compounds
Diethyl malonate: Similar in structure but lacks the additional methyl groups on the central carbon.
Dimethyl malonate: Similar but has methyl groups instead of ethyl groups on the ester moieties.
Malonic acid: The parent compound without esterification.
Uniqueness: Diethyl dimethylmalonate is unique due to the presence of both ethyl and methyl groups, which provide distinct reactivity and steric properties compared to its analogs. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
IUPAC Name |
diethyl 2,2-dimethylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-5-12-7(10)9(3,4)8(11)13-6-2/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELKSYXXNGHTSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167270 | |
Record name | Diethyl dimethylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1619-62-1 | |
Record name | Propanedioic acid, 2,2-dimethyl-, 1,3-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1619-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl dimethylmalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIETHYL DIMETHYLMALONATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28462 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl dimethylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl dimethylmalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.075 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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